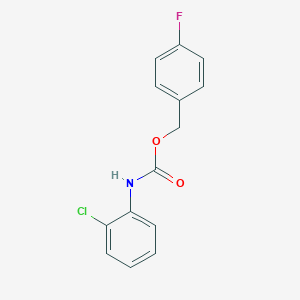
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is also known as FCPC and is a member of the carbamate family of compounds. The synthesis and scientific research applications of FCPC have been extensively studied, and
作用機序
The mechanism of action of FCPC involves the reversible inhibition of AChE enzyme activity. FCPC binds to the active site of AChE, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
生化学的および生理学的効果
FCPC has been shown to improve cognitive function and memory in animal models. This effect is attributed to the inhibition of AChE activity and the subsequent increase in acetylcholine levels. FCPC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of FCPC is its high selectivity for AChE inhibition. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, FCPC has a short half-life, which may limit its therapeutic potential. Additionally, the synthesis of FCPC is complex and requires specialized equipment, which may limit its availability for research purposes.
将来の方向性
FCPC has shown promising results in animal models, and future research should focus on its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may increase its therapeutic potential. Further research is also needed to investigate the long-term safety and efficacy of FCPC in humans.
合成法
The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with N-(2-chlorophenyl)carbamate in the presence of a base. This reaction leads to the formation of FCPC as a white crystalline solid. The yield of this reaction is dependent on the reaction conditions and can be optimized by adjusting the reaction temperature and the amount of base used.
科学的研究の応用
FCPC has been studied for its potential use in medicinal chemistry due to its ability to inhibit the activity of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE activity leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
特性
CAS番号 |
198879-50-4 |
|---|---|
製品名 |
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate |
分子式 |
C14H11ClFNO2 |
分子量 |
279.69 g/mol |
IUPAC名 |
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-3-1-2-4-13(12)17-14(18)19-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18) |
InChIキー |
DMLGLWRMQFDEFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl |
同義語 |
Carbamic acid, (2-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



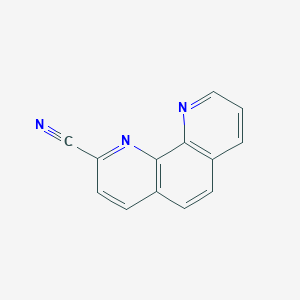

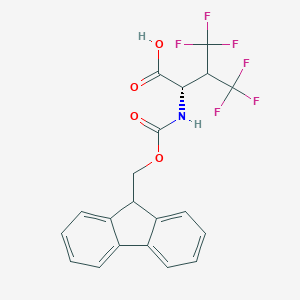
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
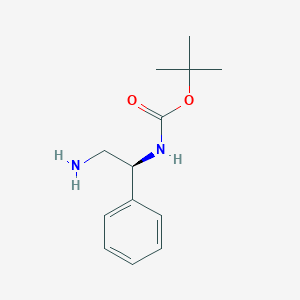

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)
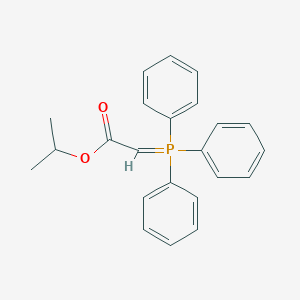
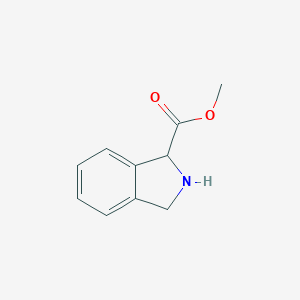
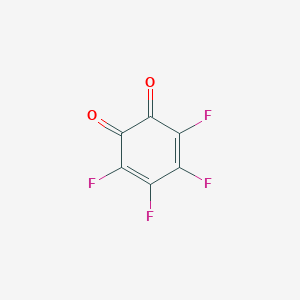
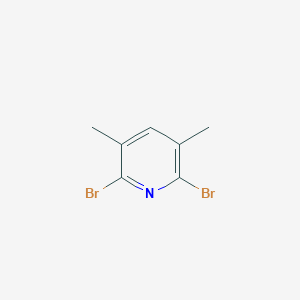
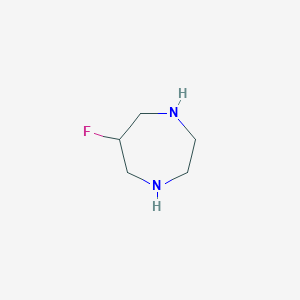
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)